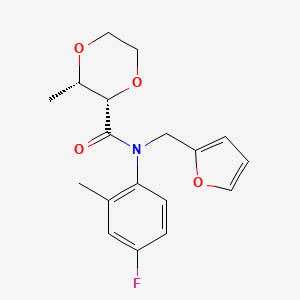![molecular formula C15H17N5O2 B7353068 (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7353068.png)
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit promising activity against various diseases.
Mechanism of Action
The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant activity and to improve cognitive function in Alzheimer's disease models. Additionally, it has been shown to have hypoglycemic effects in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for cancer, as it has been found to exhibit cytotoxic effects against certain cancer cell lines. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve cognitive function in Alzheimer's disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide involves the reaction of cyclopropylamine with 2-(tetrazol-1-yl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to yield the final product.
Scientific Research Applications
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide has been found to exhibit potential therapeutic activity against various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(11-7-8-22-14(11)10-5-6-10)17-12-3-1-2-4-13(12)20-9-16-18-19-20/h1-4,9-11,14H,5-8H2,(H,17,21)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYHIVSLAKAOY-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CC=CC=C2N3C=NN=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-[5-(4-chloro-2-fluorophenyl)pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7352985.png)
![(2S,3S)-3-methyl-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7352992.png)
![5-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353002.png)
![(5R)-5-[3-[(3-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]-1-methylpyrrolidin-2-one](/img/structure/B7353008.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(6-methoxypyrimidin-4-yl)-1,2,4-oxadiazole](/img/structure/B7353014.png)
![5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole](/img/structure/B7353017.png)
![(3R,8aS)-3-[5-(7-fluoro-4-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353023.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353042.png)
![(3R,8aS)-3-[5-[(5-methylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B7353048.png)

![(2S,3R)-N-[[5-methyl-2-(methylamino)phenyl]methyl]-2-(1-methylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7353056.png)
![(2R,3R)-N-[[2-(methylamino)phenyl]methyl]-2-(2-phenylpyrazol-3-yl)oxolan-3-amine](/img/structure/B7353059.png)
![(1S,2S)-1-[(3-cyclopropyl-1-methylpyrazol-4-yl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7353061.png)
![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)